Cas no 2287261-92-9 (7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid)
![7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2287261-92-9x500.png)
7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-6746982
- 2287261-92-9
- 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
-
- インチ: 1S/C7H10N2O3/c10-4-1-7(2-8-3-7)5(9-4)6(11)12/h5,8H,1-3H2,(H,9,10)(H,11,12)
- InChIKey: RIUPUQDUYDJKIY-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2(C(C(=O)O)N1)CNC2
計算された属性
- せいみつぶんしりょう: 170.06914219g/mol
- どういたいしつりょう: 170.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.9
- トポロジー分子極性表面積: 78.4Ų
7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6746982-5.0g |
7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid |
2287261-92-9 | 95.0% | 5.0g |
$3770.0 | 2025-03-13 | |
Enamine | EN300-6746982-0.1g |
7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid |
2287261-92-9 | 95.0% | 0.1g |
$1144.0 | 2025-03-13 | |
Enamine | EN300-6746982-1.0g |
7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid |
2287261-92-9 | 95.0% | 1.0g |
$1299.0 | 2025-03-13 | |
Enamine | EN300-6746982-0.05g |
7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid |
2287261-92-9 | 95.0% | 0.05g |
$1091.0 | 2025-03-13 | |
Enamine | EN300-6746982-0.5g |
7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid |
2287261-92-9 | 95.0% | 0.5g |
$1247.0 | 2025-03-13 | |
Enamine | EN300-6746982-0.25g |
7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid |
2287261-92-9 | 95.0% | 0.25g |
$1196.0 | 2025-03-13 | |
Enamine | EN300-6746982-10.0g |
7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid |
2287261-92-9 | 95.0% | 10.0g |
$5590.0 | 2025-03-13 | |
Enamine | EN300-6746982-2.5g |
7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid |
2287261-92-9 | 95.0% | 2.5g |
$2548.0 | 2025-03-13 |
7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acidに関する追加情報
Introduction to 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid (CAS No: 2287261-92-9)
7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2287261-92-9, belongs to the spirocyclic class of molecules, characterized by its fused ring system that consists of a cycloalkane and an oxygen-containing heterocycle. The presence of both oxo and carboxylic acid functional groups, along with the spiro linkage, contributes to its complex chemical behavior and potential biological activity.
The molecular structure of 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid is a testament to the ingenuity of organic synthesis, as it combines multiple structural motifs in a single molecule. The spirocyclic core provides rigidity and stability to the molecule, while the nitrogen atoms in the diazaspiro system introduce basicity and potential interactions with acidic or electrophilic moieties in biological targets. This structural framework makes it an attractive scaffold for drug discovery, particularly in the development of novel therapeutic agents.
In recent years, there has been a surge in interest regarding spirocyclic compounds due to their unique pharmacological properties. Spirocycles are known for their ability to exhibit high binding affinity and selectivity towards biological targets, making them promising candidates for small-molecule drug development. The 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid structure is no exception, as it combines the advantages of spirocyclic systems with additional functional groups that can modulate its biological activity.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The carboxylic acid group can act as a hydrogen bond acceptor or participate in ionic interactions with protein targets, while the oxo group can engage in hydrophobic interactions or influence the conformational flexibility of the molecule. These features make it a versatile scaffold for designing inhibitors or activators of various enzymes involved in metabolic pathways, signal transduction, and other critical biological processes.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, particularly those containing nitrogen-containing rings. The diazaspiro system in 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid introduces additional complexity to the molecule, allowing for diverse functionalization strategies. This flexibility has enabled researchers to explore its potential as a lead compound for various therapeutic applications.
The synthesis of 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid represents a significant achievement in synthetic organic chemistry. The construction of the spirocyclic core requires precise control over reaction conditions and often involves multi-step synthetic routes that showcase the expertise of medicinal chemists. The successful preparation of this compound underscores its importance as a building block for further derivatization and exploration of its pharmacological properties.
In terms of biological activity, preliminary studies suggest that 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression. The nitrogen-rich heterocycle and the presence of both polar and non-polar regions in its structure allow it to interact with multiple biological targets simultaneously. This polyvalent interaction could be exploited to develop dual-action therapeutics that address multiple pathological pathways simultaneously.
The compound’s potential as an anti-inflammatory agent is particularly intriguing given the growing recognition of inflammation as a key factor in various chronic diseases. By targeting enzymes involved in inflammatory cascades, 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid could offer a new approach to managing conditions such as rheumatoid arthritis, inflammatory bowel disease, and even certain types of cancer.
Moreover, the spirocyclic nature of this molecule contributes to its stability and bioavailability upon administration. Spirocycles are known to exhibit favorable pharmacokinetic properties due to their resistance to metabolic degradation and their ability to cross biological membranes efficiently. These characteristics make them ideal candidates for oral or topical administration.
The development of novel drug candidates often involves extensive optimization processes to enhance potency, selectivity, and pharmacokinetic profiles. In the case of 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid, researchers have been exploring various derivatives through structural modifications aimed at improving its biological activity while minimizing potential side effects.
One area of active investigation is the exploration of analogs that retain the core spirocyclic framework but incorporate additional functional groups that enhance binding affinity or modulate metabolic stability. For instance, introducing fluorine atoms at strategic positions could improve lipophilicity without compromising biological activity.
Another promising approach involves leveraging computational chemistry techniques to predict and optimize binding interactions between 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid derivatives and their target proteins. Molecular modeling studies can provide insights into how structural modifications affect binding affinity and selectivity from an atomic-level perspective.
The integration of experimental data with computational predictions has accelerated the discovery process significantly over recent years by allowing researchers to design more targeted experiments based on predictive models rather than relying solely on trial-and-error approaches.
In conclusion,7-Oxo-2,6-diazaspiro\[3.\4\]octane-\[5\]-carboxylic acid (CAS No: 2287261-\[92\]-9) represents an exciting example where structural complexity meets functional diversity within pharmaceutical chemistry’s realm.\ It possesses unique features making it suitable candidate for further exploration across multiple therapeutic areas.\ As research continues,\ more derivatives will likely emerge offering improved efficacy,\ reduced toxicity,\ enhanced bioavailability.\ Such progress reflects ongoing efforts toward developing next-generation therapeutics through innovative chemical design strategies combining traditional organic synthesis methods advanced computational tools.\
2287261-92-9 (7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid) 関連製品
- 189331-48-4(Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate)
- 1797601-67-2(1-cyclopentyl-3-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)urea)
- 1515120-13-4(1-2-(2-fluoro-3-methylphenyl)ethylpiperazine)
- 2680534-62-5(4-azabicyclo5.1.0octane-8-carbonitrile hydrochloride, Mixture of diastereomers)
- 1799838-87-1(tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate)
- 1396883-47-8(N'-(5-chloro-2-cyanophenyl)-N-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
- 1354016-23-1([4-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester)
- 2229345-58-6(5-(3-aminoprop-1-en-2-yl)-2-fluorobenzonitrile)
- 21297-83-6(4-(cyclopropanesulfonyl)morpholine)
- 130654-11-4(1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid)




